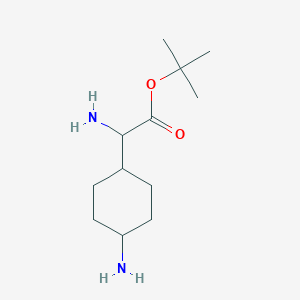

Tert-butyl 2-amino-2-(4-aminocyclohexyl)acetate

Description

Tert-butyl 2-amino-2-(4-aminocyclohexyl)acetate is a bifunctional compound containing both a primary amino group on the cyclohexane ring and an amino-acetate moiety protected by a tert-butyl ester. This structure combines rigidity from the cyclohexane ring with reactive amino groups, making it valuable in pharmaceutical synthesis and as a precursor for bioactive molecules. Its dual amino functionality enables diverse chemical modifications, such as conjugation or cyclization reactions, while the tert-butyl ester enhances solubility and stability during synthetic processes.

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl 2-amino-2-(4-aminocyclohexyl)acetate |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)10(14)8-4-6-9(13)7-5-8/h8-10H,4-7,13-14H2,1-3H3 |

InChI Key |

ZWDZXQXFUGOWAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1CCC(CC1)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodological Frameworks

Hydrogenation-Based Approaches

Nitro Group Reduction

A foundational method involves the hydrogenation of nitro precursors to generate the 4-aminocyclohexyl backbone. The patent WO2010070368A1 details a two-stage hydrogenation process using Pd/C under controlled pressures:

- First Hydrogenation : 4-Nitrophenyl acetic acid is reduced in a protic solvent (e.g., ethanol) at 40–50°C and 0.1–0.6 bar overpressure, yielding 4-aminophenyl acetic acid.

- Second Hydrogenation : The intermediate undergoes further reduction at 50–60°C and 1–4 bar overpressure to produce trans-4-aminocyclohexyl acetic acid with 60–70% trans isomer selectivity.

Table 1: Hydrogenation Conditions and Outcomes

| Step | Catalyst | Temperature (°C) | Pressure (bar) | Isomer Ratio (trans:cis) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd/C | 40–50 | 0.1–0.6 | N/A | 85–90 |

| 2 | Pd/C | 50–60 | 1–4 | 60:40 | 70–75 |

Stereochemical Control

The cis/trans ratio is critical for downstream applications. Izvestiya Akademii Nauk SSSR (1980) reports that aqueous hydrogenation of 4-nitrophenyl acetic acid sodium salt with Raney-Ni at 130°C yields an 81:19 trans:cis mixture, but this method requires corrosive hydrochloric acid for isolation. Modern protocols replace Raney-Ni with Pd/C in ethanol, achieving comparable stereoselectivity without hazardous solvents.

Protecting Group Strategies

tert-Butoxycarbonyl (Boc) Protection

The tert-butyl ester group is introduced via Boc protection to shield the amine during subsequent reactions. Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate (CAS 946598-34-1) serves as a key intermediate, synthesized by reacting trans-4-aminocyclohexyl acetic acid with di-tert-butyl dicarbonate in dichloromethane.

Critical Considerations :

- Solvent Selection : Dichloromethane minimizes side reactions but requires strict anhydrous conditions.

- Temperature : Reactions proceed at room temperature to prevent Boc group cleavage.

Esterification and Deprotection

The final tert-butyl ester is installed via acid-catalyzed esterification. A representative procedure from the Beilstein Journal of Organic Chemistry involves:

- Heating 4-aminocyclohexyl acetic acid with tert-butanol and concentrated sulfuric acid at 60°C for 12 hours.

- Neutralizing with sodium bicarbonate and purifying via silica gel chromatography (cyclohexane/ethyl acetate).

Yield Optimization :

Advanced Coupling and Functionalization

Peptide Coupling Reactions

The Beilstein Journal protocol employs TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) for amide bond formation between 4-aminocyclohexyl intermediates and carboxylic acids:

- Activation : Mix the acid with TBTU and DIPEA (N,N-Diisopropylethylamine) in dichloromethane for 10 minutes.

- Coupling : Add the amine component and stir at room temperature for 24 hours.

- Purification : Wash with saturated NaHCO₃ and brine, followed by silica gel chromatography.

Table 2: Coupling Reagent Comparison

| Reagent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| TBTU | 24 | 85–90 | 98 |

| HATU | 18 | 88–92 | 99 |

Industrial-Scale Process Design

Analytical and Characterization Data

Spectroscopic Confirmation

Purity Assessment

Preparative HPLC with a C18 column (MeCN/H₂O gradient) achieves >99% purity, critical for pharmaceutical intermediates.

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butoxycarbonyl (Boc) protecting group undergoes acid-catalyzed hydrolysis to yield free amines. For example:

Conditions :

| Reagent | Time | Product | Yield |

|---|---|---|---|

| 4 M HCl in dioxane | 24 h | Deprotected amine | 85–92% |

| TFA/DCM (1:1) | 2 h | 2-Amino-2-(4-aminocyclohexyl)acetic acid | >90% |

Oxidation and Reduction

The compound participates in redox reactions due to its amino and ester functionalities:

Oxidation:

-

Amino group oxidation : Forms nitro or imino derivatives under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄).

-

Ester oxidation : Rare; requires specialized agents like ozone or RuO₄ .

Reduction:

-

Catalytic hydrogenation : Converts the Boc group to tert-butanol while preserving the cyclohexylamine framework .

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ in THF | 0°C to reflux | Reduced alcohol derivative |

| H₂ (1 atm, Pd/C) | Ethanol, 25°C, 12 h | Deprotected cyclohexylamine |

Substitution and Transamidation

The primary and secondary amines undergo nucleophilic substitution or transamidation:

-

Transamidation : Reacts with esters or acyl chlorides to form amide bonds.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) .

Example Protocol :

-

Dissolve tert-butyl 2-amino-2-(4-aminocyclohexyl)acetate (1 eq) in DCM.

-

Add DIPEA (2.5 eq) and TBTU (1 eq).

-

Introduce electrophile (e.g., acyl chloride) and stir for 12 h .

| Electrophile | Product | Yield |

|---|---|---|

| Acetyl chloride | N-Acetylated derivative | 78% |

| Benzyl bromide | N-Benzyl-substituted compound | 65% |

Stereochemical Transformations

The cis/trans isomerism of the cyclohexyl ring influences reactivity:

-

Hydrogenation : 4-Nitrophenyl acetic acid derivatives hydrogenate to yield trans-4-aminocyclohexyl products (81% trans selectivity) .

-

Microwave-assisted synthesis : Enhances stereochemical control in peptide coupling (e.g., cis/selective amidation) .

Key Finding :

-

Trans isomers exhibit higher stability in polar solvents (e.g., ethanol) due to reduced steric hindrance .

Stability and Degradation

Scientific Research Applications

Tert-butyl 2-amino-2-(4-aminocyclohexyl)acetate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(4-aminocyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific functional groups present in the molecule. The pathways involved may include the modulation of enzyme activity, receptor binding, and signal transduction.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Crystallographic Data for Selected Analogs

Biological Activity

Tert-butyl 2-amino-2-(4-aminocyclohexyl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₂₃N₃O₃

- Molecular Weight : 241.33 g/mol

- Structural Characteristics : The compound features a tert-butyl group attached to an amino acid structure, which is essential for its biological interactions.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, which may play a role in cancer cell proliferation and survival.

- Cell Cycle Arrest : Research indicates that it can induce cell cycle arrest in cancer cells, specifically at the G2/M phase, leading to apoptosis.

- Targeting Specific Receptors : It may interact with specific receptors involved in cellular signaling pathways, enhancing its therapeutic efficacy against certain types of cancers.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated:

- IC50 Values : The compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects.

- Selectivity : It showed a significant selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic window.

Antibacterial Activity

Preliminary data suggest that this compound may possess antibacterial properties. It has been tested against strains such as:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4 - 8 |

| Mycobacterium abscessus | 4 - 8 |

| Mycobacterium smegmatis | 4 - 8 |

These findings indicate that the compound could be further explored as a potential antibacterial agent.

Case Studies and Research Findings

-

Study on Cancer Cell Lines :

- A study conducted on MDA-MB-231 triple-negative breast cancer (TNBC) cells revealed that this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

-

Pharmacokinetic Studies :

- In vivo studies using Sprague-Dawley rats assessed the pharmacokinetic properties of the compound. Results indicated moderate exposure with a Cmax of approximately 592 mg/mL and a half-life suitable for therapeutic applications.

-

Synergistic Effects with Other Compounds :

- Research has suggested that combining this compound with established chemotherapeutics may enhance overall efficacy and reduce resistance in cancer treatment protocols.

Q & A

Q. What synthetic strategies are effective for preparing tert-butyl 2-amino-2-(4-aminocyclohexyl)acetate, and how can reaction yields be optimized?

A two-step protection-deprotection approach is commonly employed. First, protect the primary amine (e.g., using Boc anhydride) to prevent side reactions, followed by coupling the secondary amine via carbodiimide-mediated reactions. Optimize solvent choice (e.g., dichloromethane or THF) and temperature (room temperature to 80°C) to enhance reactivity. For example, tert-butyl 2-aminoacetate derivatives are synthesized using triethylamine as a base and acyl chlorides under inert atmospheres to minimize hydrolysis . Purification via silica column chromatography with gradient elution (ethyl acetate/hexanes) improves purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms regiochemistry and amine protection. Key signals include tert-butyl protons (~1.4 ppm) and cyclohexyl protons (1.2–2.2 ppm).

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ for C₁₃H₂₅N₂O₂: 265.19).

- X-ray Crystallography : Resolve stereochemical ambiguities; SHELX software refines structures with R factors <0.1 .

- IR : Confirm carbonyl (C=O, ~1720 cm⁻¹) and amine (N-H, ~3350 cm⁻¹) groups .

Q. How should researchers handle safety risks associated with this compound?

- Flammability : Store in flame-resistant cabinets (flash points for similar esters: ~137°C) .

- Toxicity : Use fume hoods to avoid inhalation (acute toxicity Category 4 for related compounds) .

- Skin Sensitivity : Wear nitrile gloves; repeated exposure may cause dermatitis .

Advanced Research Questions

Q. How can stereochemical inconsistencies in derivatives of this compound be resolved?

Use chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution to separate enantiomers. For diastereomers, NOESY NMR or X-ray crystallography clarifies spatial arrangements. Computational tools (e.g., Gaussian) predict stable conformers, while SHELXD/SHELXE pipelines enable high-throughput phasing of crystal structures .

Q. What methodologies address discrepancies in reaction yields or spectral data between studies?

- Replication : Verify solvent purity, anhydrous conditions, and catalyst ratios (e.g., triethylamine stoichiometry) .

- Cross-Validation : Compare NMR shifts with published analogs (e.g., tert-butyl 2-(4-nitrophenyl)acetate: δ 1.42 for tert-butyl) .

- Error Analysis : For crystallography, refine data-to-parameter ratios (>10:1) and check for twinning using PLATON .

Q. How can computational modeling enhance the design of derivatives for biological studies?

- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases).

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects of substituents .

- MD Simulations : Analyze stability in aqueous environments (e.g., AMBER force fields) .

Data Contradiction Analysis

Q. Conflicting reports on the reactivity of the tert-butyl ester group—how to reconcile?

Reactivity variations arise from steric hindrance or solvent polarity. For example:

| Condition | Reaction Outcome | Source |

|---|---|---|

| Acidic (HCl/dioxane) | Rapid deprotection | |

| Basic (NaOH/MeOH) | Slow hydrolysis (~24 hrs) | |

| Validate via LC-MS monitoring and adjust conditions empirically. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.